1-(Naphthalen-1-yl)piperidine
Overview
Description
1-(Naphthalen-1-yl)piperidine is an organic compound that features a piperidine ring bonded to a naphthalene moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of naphthalene with piperidine in the presence of a suitable catalyst. For example, the reaction can be carried out using a nickel catalyst under mild conditions to achieve regioselective formation of the desired product . Another method involves the coupling of N-nucleophilic tetrahydropyrrole with 1-nitronaphthalene using a base such as potassium phosphate in the presence of dioxane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl-piperidine derivatives.
Reduction: Reduction reactions can modify the aromatic ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-1-yl)piperidine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: The compound and its derivatives have potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound’s effects are mediated through its binding to target proteins and subsequent modulation of their activity, leading to various physiological and pharmacological outcomes.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)piperidine can be compared with other similar compounds, such as:
N-(Piperidine-4-yl) benzamide: A synthetic compound with anticancer activity, featuring a piperidine ring substituted with a benzamide group.
1-(Naphthalen-1-yl)pyrrolidine: A structurally similar compound where the piperidine ring is replaced with a pyrrolidine ring, synthesized using similar methods.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-naphthalen-1-ylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-4-11-16(12-5-1)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVISUYEZSDLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283161 | |
Record name | 1-(naphthalen-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62062-39-9 | |
Record name | NSC30148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(naphthalen-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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